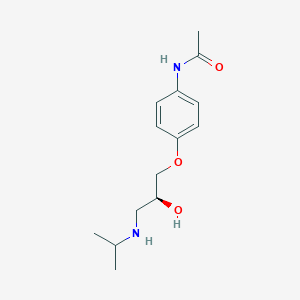

(S)-Practolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A beta-1 adrenergic antagonist that has been used in the emergency treatment of CARDIAC ARRYTHMIAS.

Wissenschaftliche Forschungsanwendungen

Treatment of Angina Pectoris

(S)-Practolol has shown significant effectiveness in treating patients with angina pectoris. Clinical trials have demonstrated that it can prolong exercise duration and delay the onset of ischemic changes during physical activity. In one study, patients receiving this compound exhibited a 30.6% increase in exercise duration and a 67.7% delay in ischemic electrocardiographic changes compared to placebo .

Safety Profile

Unlike other beta-blockers like propranolol, this compound does not adversely affect bronchial smooth muscle, making it a safer option for patients with concurrent respiratory conditions such as asthmatic bronchitis . This characteristic is particularly valuable in clinical settings where patients may have overlapping cardiovascular and respiratory issues.

Adverse Effects and Complications

Despite its therapeutic benefits, this compound has been associated with serious adverse effects, notably sclerosing peritonitis. Reports indicate that this condition can lead to significant intra-abdominal complications, including small bowel obstruction . In a series of case studies involving nine patients, the complications were severe enough to necessitate surgical intervention, highlighting the need for careful monitoring in long-term users .

Synthesis and Biocatalytic Methods

The synthesis of this compound has evolved over time, with recent advancements focusing on more efficient methods such as biocatalytic processes. A study reported a chemoenzymatic synthesis using lipases that resulted in high enantiomeric excess and yield . This method not only improves the efficiency of production but also aligns with green chemistry principles by minimizing the use of hazardous reagents.

Comparative Efficacy with Other Beta-Blockers

This compound has been compared with other beta-blockers like propranolol in various studies:

| Parameter | This compound | Propranolol |

|---|---|---|

| Exercise Duration Increase | 30.6% | Not specified |

| Delay in Ischemic Changes | 67.7% | Not applicable |

| Bronchial Smooth Muscle Effect | None | Adverse effects |

| Surgical Complications | Rare | Documented cases |

This table summarizes critical differences in efficacy and safety profiles between this compound and propranolol, underscoring the former's potential advantages in specific patient populations.

Future Directions and Research

Ongoing research into this compound focuses on optimizing its therapeutic applications while minimizing risks associated with long-term use. Investigations into its mechanism of action at the molecular level could yield insights that enhance its application in other cardiovascular conditions or even non-cardiovascular diseases.

Eigenschaften

CAS-Nummer |

37936-65-5 |

|---|---|

Molekularformel |

C14H22N2O3 |

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1 |

InChI-Schlüssel |

DURULFYMVIFBIR-ZDUSSCGKSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Isomerische SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Synonyme |

Dalzic Eralzdin Practolol ICI 50172 ICI-50172 ICI50172 Practolol Practolol, Eralzdin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.